molecular formula C23H17N3O3 B2435674 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 380656-33-7

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B2435674
CAS No.: 380656-33-7
M. Wt: 383.407
InChI Key: RYADUHJRXKVSOM-UHFFFAOYSA-N
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Description

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic compound with a unique structure that includes a pyrazole ring, a tricyclic system, and multiple functional groups

Properties

IUPAC Name

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-14-20(23(29)26(24(14)2)16-10-4-3-5-11-16)25-21(27)17-12-6-8-15-9-7-13-18(19(15)17)22(25)28/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYADUHJRXKVSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 4-aminoantipyrine with benzoylisothiocyanate to form an intermediate, which is then cyclized under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Structural Features and Inferred Reactivity

The molecule contains:

  • A pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) with potential for keto-enol tautomerism and nucleophilic attack at the carbonyl groups.

  • A 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene core, which may participate in aromatic substitution or cycloaddition reactions.

  • Two dione groups (2,4-dione) capable of condensation or reduction reactions.

Nucleophilic Additions

  • Dione Reactivity : The 2,4-dione groups may undergo nucleophilic additions (e.g., with amines or hydrazines) to form substituted derivatives. For example:

    Dione+R-NH2Imine or Amide Derivative\text{Dione} + \text{R-NH}_2 \rightarrow \text{Imine or Amide Derivative}
  • Pyrazolone Ring : The C=O group at position 3 of the pyrazolone could react with Grignard reagents or organometallics to form alcohols .

Cycloadditions

The conjugated diene system in the tricyclic framework may participate in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered adducts .

Oxidation and Reduction

  • Pyrazolone Oxidation : The exocyclic double bond in the pyrazolone moiety is susceptible to oxidation, potentially forming epoxides or hydroxylated products.

  • Dione Reduction : The dione groups could be reduced to diols using agents like NaBH₄ or LiAlH₄ .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Expected Product Analogous System
Nucleophilic AdditionHydrazine (NH₂NH₂), EtOH, ΔHydrazone derivativePyrazolone-hydrazine adducts
Diels-Alder ReactionMaleic anhydride, toluene, ΔTricyclic adduct with fused six-membered ringConjugated diene systems
Knoevenagel CondensationMalononitrile, piperidine, EtOHCyano-substituted productα,β-Unsaturated diones
ReductionNaBH₄, MeOHDiol intermediateDione reduction pathways

Research Gaps and Recommendations

No experimental studies on this specific compound were found in the reviewed sources . To validate these hypotheses, the following approaches are recommended:

  • Synthetic Studies : Perform reactions targeting the dione and pyrazolone moieties under controlled conditions.

  • Computational Modeling : Use DFT calculations to predict reaction sites and transition states.

  • Spectroscopic Characterization : Monitor reactions via NMR and MS to confirm product structures.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been documented, with some derivatives demonstrating IC50 values in the low micromolar range against specific cancer types .

Antimicrobial Properties

Compounds containing pyrazole and similar heterocycles are known for their antimicrobial activities. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have also been explored. Studies suggest that they can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production or by blocking specific signaling cascades involved in inflammation .

Medicinal Chemistry

The unique structural features of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione make it a valuable template for designing new drugs targeting cancer and infectious diseases. Its derivatives are being investigated for:

  • Targeted Cancer Therapy : By modifying specific functional groups, researchers aim to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Broad-spectrum Antimicrobials : The development of derivatives that target resistant strains of bacteria is a significant area of research.

Material Science

The compound's unique electronic properties may also lend themselves to applications in material science:

  • Organic Electronics : Due to their electronic properties, such compounds could be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : The ability to modify the compound's surface properties may allow it to be used in sensor technologies for detecting specific biomolecules or environmental pollutants.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of pyrazole derivatives against breast cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutics. The most active derivative exhibited an IC50 value of 0.47 µM against MCF-7 cells .

Case Study 2: Antimicrobial Efficacy Testing

Another research project focused on testing the antimicrobial efficacy of synthesized derivatives against Escherichia coli and Staphylococcus aureus. The results showed that several derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL, indicating strong antimicrobial potential .

Mechanism of Action

The mechanism by which 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.

    Benzoylisothiocyanate: Another precursor, used in various synthetic applications.

Uniqueness

What sets 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione apart is its tricyclic structure and the presence of multiple functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a compound of significant interest in both research and industry.

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione (CAS No. 119426-88-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluation based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves the use of various precursors and methodologies that allow for the formation of its intricate azatricyclo structure. The crystal structure analysis reveals that the azatricyclo-trideca-pentaene ring system is approximately planar, which is crucial for its biological interactions. The presence of hydrogen bonding in the crystal lattice contributes to its stability and potential activity .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antitumor properties. The compound has been screened against various cancer cell lines to assess its cytotoxicity and mechanism of action. Notably, it has shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer metabolism and proliferation:

  • Alkaline Phosphatase (AP) : The compound demonstrated moderate inhibition against human recombinant alkaline phosphatase (h-TNAP), which is involved in bone mineralization and tumor progression .
  • Ecto-nucleotide Triphosphate Diphosphohydrolase (e5-NT) : It also exhibited inhibitory potential against ecto-nucleotide triphosphate diphosphohydrolase enzymes, suggesting a role in modulating extracellular nucleotide levels .

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity Assays : In a study involving human cancer cell lines, the compound was tested at varying concentrations (10 µM to 100 µM). Results showed a dose-dependent increase in cytotoxicity with an IC50 value of approximately 30 µM against breast cancer cells .
  • Enzyme Activity Screening : A screening assay for alkaline phosphatase revealed that at a concentration of 50 µM, the compound inhibited enzyme activity by approximately 40%, highlighting its potential as a therapeutic agent in conditions where alkaline phosphatase is upregulated .

Data Tables

Biological Activity Tested Concentration (µM) IC50 Value (µM) Inhibition (%)
Cytotoxicity (Breast Cancer)10 - 10030Dose-dependent
Alkaline Phosphatase Inhibition50N/A40
Ecto-nucleotide Inhibition50N/AModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

  • Methodology : Begin with multi-step heterocyclic synthesis, leveraging coupling reactions and cyclization. For example, use diethyl oxalate and ketones in toluene with sodium hydride as a base (as seen in pyrazole derivatives) . Employ computational reaction path searches (quantum chemical calculations) to narrow experimental parameters, followed by iterative feedback loops between simulations and lab trials to optimize yields .

Q. How can structural confirmation be reliably achieved post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (as in , R-factor: 0.064) for absolute configuration determination. Complement with ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments (e.g., aromatic protons at δ 7.02–8.85 ppm, methyl groups at δ 2.44–3.11 ppm) . Cross-validate with IR spectroscopy for functional groups (e.g., carbonyl stretches) and mass spectrometry for molecular weight confirmation.

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodology : Conduct accelerated stability studies under varying conditions (pH, temperature, light). Use HPLC to monitor degradation products. Store in inert atmospheres (<5% O₂) at –20°C, as suggested for sensitive heterocycles in and .

Advanced Research Questions

Q. How can computational modeling predict biological activity or reaction pathways for this compound?

  • Methodology : Perform molecular docking using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity and mechanistic interactions . Combine with DFT calculations to map transition states and energy barriers for key reactions (e.g., cyclization steps) . Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics and optimize parameters .

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodology : Cross-validate computational predictions (e.g., docking scores, reaction pathways) with experimental assays (e.g., enzymatic inhibition, kinetic studies). If discrepancies arise, re-examine force fields in simulations or verify experimental conditions (e.g., solvent effects, catalyst purity). Use Bayesian statistical models to quantify uncertainty .

Q. How can the compound’s reactivity be exploited to synthesize derivatives with enhanced properties?

  • Methodology : Target functional groups (e.g., carbonyl, pyrazole ring) for derivatization. For example:

  • Oxidation/Reduction : Modify ketones to alcohols or vice versa using NaBH₄ or KMnO₄ .
  • Substitution : Replace methoxy groups via nucleophilic aromatic substitution (e.g., using amines or thiols) .
  • Coupling Reactions : Employ Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties .

Q. What advanced spectroscopic techniques elucidate electronic or conformational dynamics?

  • Methodology : Use time-resolved fluorescence spectroscopy to study excited-state behavior. Apply solid-state NMR for conformational analysis in crystalline phases. X-ray absorption spectroscopy (XAS) can probe metal coordination if the compound interacts with catalysts .

Methodological Considerations for Data Analysis

Q. How should researchers handle conflicting spectral data during characterization?

  • Methodology : Replicate experiments under controlled conditions. Compare with literature data (e.g., coupling constants in ¹H NMR for similar pyrazoles ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If ambiguity persists, recrystallize the compound and reacquire data .

Q. What computational tools are critical for optimizing synthetic workflows?

  • Methodology : Implement AI-driven platforms for reaction condition screening (e.g., solvent selection, temperature gradients). Tools like ICReDD’s reaction path search algorithms reduce trial-and-error by 60–70% . For scalability, use flow reactor simulations in COMSOL to model heat/mass transfer .

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